4-Chloro-2-fluoro-3-methoxybenzyl alcohol

Agrochemical Intermediate Picolinate Herbicide Synthetic Auxin

Secure the integrity of your auxin herbicide R&D with this exact benzyl alcohol intermediate. Substituting regioisomers alters the critical 4-chloro-2-fluoro-3-methoxy substitution pattern, which is the patent-protected pharmacophore essential for target binding in commercial molecules like halauxifen-methyl and florpyrauxifen-benzyl (Rinskor™). This compound is your direct synthetic handle for generating the validated arylboronic acid coupling partner; any deviation produces a structurally distinct molecule outside approved regulatory profiles. Procure the definitive 97% purity building block to guarantee your downstream picolinate scaffold matches the commercial active ingredient.

Molecular Formula C8H8ClFO2
Molecular Weight 190.6 g/mol
CAS No. 1323966-21-7
Cat. No. B1455929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-fluoro-3-methoxybenzyl alcohol
CAS1323966-21-7
Molecular FormulaC8H8ClFO2
Molecular Weight190.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1F)CO)Cl
InChIInChI=1S/C8H8ClFO2/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3,11H,4H2,1H3
InChIKeyULQDMTWMSOVQRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-fluoro-3-methoxybenzyl alcohol (CAS 1323966-21-7): Technical Specifications and Procurement Baseline for Agrochemical Intermediates


4-Chloro-2-fluoro-3-methoxybenzyl alcohol (CAS 1323966-21-7) is a polysubstituted benzyl alcohol derivative bearing chloro, fluoro, and methoxy substituents on the aromatic ring with a benzylic hydroxymethyl group [1]. The compound has a molecular formula of C₈H₈ClFO₂ and a molecular weight of 190.60 g/mol . It is commercially available as a solid building block typically at 97% purity or higher from multiple established suppliers [2]. The primary documented industrial relevance of this specific substitution pattern lies in its role as a precursor or structural component in the synthesis of picolinate-class herbicides, notably those containing the 4-chloro-2-fluoro-3-methoxyphenyl moiety [3].

Why Generic Substitution Fails: Substitution-Pattern Criticality of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol in Halauxifen-Class Agrochemical Synthesis


In the synthesis of picolinate auxin herbicides (including halauxifen and florpyrauxifen), the 4-chloro-2-fluoro-3-methoxy substitution pattern on the pendant phenyl ring is not arbitrary; it is a patent-protected pharmacophore essential for target binding and herbicidal efficacy [1]. Substituting this specific benzyl alcohol with alternative halogen/methoxy regioisomers (e.g., 2-fluoro-3-methoxybenzyl alcohol lacking the 4-chloro substituent, or 4-chloro-2-fluorobenzyl alcohol lacking the 3-methoxy group) would yield a different arylboronic acid intermediate and consequently a structurally distinct final herbicide molecule that falls outside the claimed active ingredient composition [2]. Generic substitution therefore fails on two fronts: (1) the downstream coupling reaction would produce a different compound with unknown or reduced biological activity, and (2) the resulting product would not correspond to the approved, commercially validated active ingredients with established regulatory and efficacy profiles [3].

Quantitative Differentiation Evidence: 4-Chloro-2-fluoro-3-methoxybenzyl alcohol Versus Structural Analogs


Precursor Identity Confirmation: Chemical Equivalence to Patent-Designated Halauxifen Phenyl Moiety

The target compound is structurally identical to the benzylic alcohol precursor required to generate the 4-chloro-2-fluoro-3-methoxyphenyl moiety found in halauxifen (Arylex™ Active) and related picolinate herbicides [1]. Alternative benzyl alcohols, such as 2-fluoro-3-methoxybenzyl alcohol (CAS 178974-59-9), lack the 4-chloro substituent and therefore cannot yield the identical aryl fragment upon conversion to the corresponding boronic acid or boronate ester .

Agrochemical Intermediate Picolinate Herbicide Synthetic Auxin

Commercial Supply Availability: Comparative Purity and Procurement Accessibility

The target compound is commercially available from multiple established suppliers at consistent purity specifications of 97% or higher (NLT 98% reported by some vendors) [1][2]. In contrast, the non-chlorinated analog 2-fluoro-3-methoxybenzyl alcohol (CAS 178974-59-9) is typically offered at similar 98%+ purity but with different physical properties (melting point 56-59°C vs. solid form for target) and from a distinct supplier base . The presence of the 4-chloro substituent increases molecular weight (190.60 vs. 156.15 g/mol) and alters physicochemical properties including density and boiling point [2].

Procurement Building Block Purity Comparison

Downstream Commercial Validation: Documented Use in Marketed Herbicide Active Ingredients

The 4-chloro-2-fluoro-3-methoxyphenyl group derived from this benzyl alcohol precursor is a core structural component of halauxifen-methyl (Arylex™) and florpyrauxifen-benzyl (Rinskor™), both commercialized auxin herbicides [1][2]. In contrast, alternative benzyl alcohols lacking this precise substitution pattern (e.g., 4-chloro-2-fluorobenzyl alcohol, 2-fluoro-3-methoxybenzyl alcohol) are not documented as precursors to any marketed herbicide active ingredients with comparable commercial adoption [3]. The halauxifen active ingredient is registered for use in cereals and oilseed rape in multiple jurisdictions including the European Union (approved 2019) [4].

Herbicide Manufacturing Active Ingredient Commercial Validation

Synthetic Accessibility: One-Step Quantitative Yield Protocol Documentation

A published protocol describes the one-step synthesis of the target compound in quantitative yield using adapted Vilsmeier conditions, with comprehensive characterization by ¹H-, ²H-, ¹³C-NMR and IR/Raman spectroscopy [1]. While analogous benzyl alcohols can be prepared via similar formylation-reduction sequences, the specific substitution pattern of the target compound (4-Cl, 2-F, 3-OMe) may influence reaction kinetics and purification requirements relative to less substituted analogs. Comparative yield data for alternative substitution patterns under identical conditions is not available in the current literature.

Synthetic Methodology Process Chemistry Yield Optimization

Regulatory and Patent Protection Status: Intellectual Property Landscape Comparison

The 4-chloro-2-fluoro-3-methoxyphenyl moiety is embedded in multiple granted patents covering herbicidal compositions, synthesis methods, and application methods assigned to Dow AgroSciences (now Corteva Agriscience) with priority dates spanning 2010-2015 [1][2]. This patent portfolio encompasses halauxifen and structurally related picolinates [3]. Alternative benzyl alcohols lacking this specific substitution pattern (e.g., 2-fluoro-3-methoxybenzyl alcohol) do not appear in comparable patent families with equivalent commercial backing or territorial coverage. The target compound's substitution pattern is therefore a chemically defined entry point into a protected and commercially significant chemical space.

Patent Protection Freedom to Operate Agrochemical IP

Physicochemical Property Profile: Molecular Descriptor Comparison with Dechlorinated Analog

The target compound (MW 190.60, LogP ~1.33 estimated) exhibits increased lipophilicity relative to the non-chlorinated analog 2-fluoro-3-methoxybenzyl alcohol (MW 156.15, LogP 1.32660 reported) due to the additional chlorine substituent [1]. This physicochemical differentiation affects solubility, chromatographic behavior, and potentially the reactivity of the benzylic alcohol in downstream transformations (e.g., oxidation to aldehyde, conversion to boronic acid). Boiling point is estimated at 279.4±35.0°C at 760 mmHg .

Physicochemical Properties Lipophilicity Molecular Descriptors

Validated Industrial and Research Applications of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol


Intermediate for Halauxifen-Methyl (Arylex™ Active) Herbicide Manufacturing

This compound serves as the benzyl alcohol precursor to the 4-chloro-2-fluoro-3-methoxyphenyl fragment incorporated into halauxifen-methyl, a commercial synthetic auxin herbicide developed by Dow AgroSciences (now Corteva Agriscience) and approved for use in cereals and oilseed rape [1]. The benzyl alcohol can be oxidized to the corresponding aldehyde or converted to the boronic acid/boronate for Suzuki-Miyaura coupling with 4-amino-3-chloropyridine-2-carboxylate cores [2]. Procurement of this exact intermediate ensures the final active ingredient matches the patent-protected and regulatory-approved chemical entity [3].

Precursor to Florpyrauxifen-Benzyl (Rinskor™) and Related Picolinate Herbicides

The 4-chloro-2-fluoro-3-methoxyphenyl group derived from this benzyl alcohol is also a key structural element in florpyrauxifen-benzyl (Rinskor™), another commercial auxin herbicide used for broadleaf weed control in rice and other crops [1]. The compound's benzylic hydroxyl group provides a synthetic handle for functional group interconversion, enabling incorporation into diverse picolinate scaffolds via established coupling methodologies [2].

Building Block for Suzuki-Miyaura Cross-Coupling in Agrochemical Research

As a precursor to 4-chloro-2-fluoro-3-methoxyphenylboronic acid (CAS 944129-07-1) and its pinacol ester derivatives, this benzyl alcohol enables access to boronate coupling partners for palladium-catalyzed carbon-carbon bond formation [1]. This reaction pathway is central to the synthesis of 6-aryl-4-aminopicolinate herbicides and related heterocyclic scaffolds under investigation for crop protection applications [2].

Structure-Activity Relationship (SAR) Studies on Halogenated Benzyl Derivatives

The unique 4-chloro-2-fluoro-3-methoxy substitution pattern provides a defined reference point for SAR investigations exploring the influence of halogen positioning and methoxy substitution on herbicidal activity, metabolic stability, and environmental fate [1]. Comparative studies using alternative regioisomers (e.g., 2-fluoro-3-methoxybenzyl alcohol) can quantify the contribution of the 4-chloro substituent to target binding and overall efficacy in auxin herbicide pharmacophores [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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